4(10)-Thujen-3-ol, (1S,3R,5S)-(+)-

Description

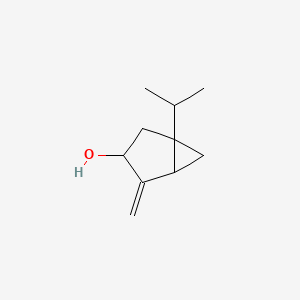

4(10)-Thujen-3-ol, (1S,3R,5S)-(+)-, also known as (+)-Sabinol or thuj-4(10)-en-3-ol, is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure comprises a bicyclo[3.1.0]hexane framework substituted with a hydroxyl group at position 3, a methylene group at position 4(10), and an isopropyl group at position 1 . The compound exhibits a (1S,3R,5S) stereochemical configuration, which significantly influences its physicochemical and biological properties.

Naturally occurring in Achillea fragrantissima essential oils, it is a key constituent alongside α-thujone and santolina alcohol, contributing to the plant’s aromatic and therapeutic profile .

Properties

IUPAC Name |

4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8-9,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFQXBNVOAKNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CC1C(=C)C(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340367, DTXSID30871442 | |

| Record name | 4(10)-Thujen-3-ol, (1S,3R,5S)-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59905-55-4 | |

| Record name | 4(10)-Thujen-3-ol, (1S,3R,5S)-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in 4(10)-Thujen-3-ol undergoes oxidation to form ketones or aldehydes. This reaction is critical for modifying the compound’s functional groups and enhancing its utility in pharmaceutical or synthetic applications. Oxidizing agents such as chromium-based reagents (e.g., CrO₃) or peracids (e.g., meta-chloroperbenzoic acid) are typically employed, though specific conditions may vary depending on the desired product.

Esterification and Acetylation

The alcohol group in 4(10)-Thujen-3-ol reacts readily with acylating agents (e.g., acetic anhydride) to form esters. For example, sabinyl acetate, an acetylated derivative, has been identified in frankincense extracts via gas chromatography-mass spectrometry (GC-MS) . This reaction is significant in fragrance chemistry and natural product synthesis, where esters contribute to aromatic properties.

Antimicrobial Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interaction with microbial targets involves hydrogen bonding between its hydroxyl group and bacterial enzymes or receptors . This mechanism underpins its antimicrobial properties, which have been observed in studies on frankincense extracts .

Table 1: GC-MS Analysis of 4(10)-Thujen-3-ol in Frankincense Extracts

| Compound | Empirical Formula | Molecular Weight (Da) | Retention Time (min) | Relative Abundance (%) |

|---|---|---|---|---|

| (+)-Sabinol | C₁₀H₁₆O | 152 | 19.132 | 5.02 (methanolic) |

| 6.89 (aqueous) | ||||

| L-Camphor | C₁₀H₁₆O | 152 | 19.304 | 0.22 (methanolic) |

| 0.51 (aqueous) | ||||

| α-Phellandren-8-ol | C₁₀H₁₆O | 152 | 19.433 | 1.19 (methanolic) |

| 2.35 (aqueous) |

Data derived from GC-MS analysis of frankincense extracts .

Comparison with Similar Compounds

Key Observations :

- Ring Size and Substituents : Thujen-3-ol’s smaller bicyclo[3.1.0]hexane system contrasts with the caren-ols’ bicyclo[4.1.0]heptane and Pinanediol’s bicyclo[3.1.1]heptane. These differences influence ring strain and reactivity.

- Functional Groups: Pinanediol’s dual hydroxyl groups enhance its polarity compared to the monoterpenoid alcohols .

4(10)-Thujen-3-ol

(1S,4R)-3(10)-Caren-4-ol and (1S,4R)-2-Caren-4-ol

- Starting Material : (1S,3S,4R)-3,4-Epoxycarane.

- Reagents :

- For 3(10)-Caren-4-ol: n-BuLi, diethylaluminum chloride (DEAC), and acetic acid.

- For 2-Caren-4-ol: Potassium tert-butoxide in pyridine at 135°C.

- Yield: 68% and 74%, respectively. Challenges in separation due to product mixtures are noted .

(1S,2S,3R,5S)-(+)-Pinanediol

Commercially available, Pinanediol is likely derived from pinene oxidation. It serves as a chiral auxiliary in asymmetric synthesis, e.g., in boronic ester formation ().

Spectral Characteristics

Analysis :

- Thujen-3-ol’s mass spectrum confirms its molecular ion (m/z 152) and fragmentation pattern.

- The caren-ols’ NMR data reflect distinct environments for methyl and hydroxyl groups due to positional isomerism.

Contrasts :

- Thujen-3-ol’s natural abundance contrasts with the caren-ols’ synthetic focus.

- Pinanediol’s dual hydroxyl groups make it versatile in catalysis, unlike monoterpenoid alcohols.

Q & A

Q. How can the stereochemical configuration of (1S,3R,5S)-(+)-4(10)-thujen-3-ol be experimentally validated?

Methodological Answer: Stereochemical validation requires a combination of analytical techniques:

- Chiral chromatography to separate enantiomers and confirm optical activity .

- Nuclear Magnetic Resonance (NMR) : Use NOESY or ROESY experiments to analyze spatial proximity of protons, confirming the bicyclo[3.1.0]hexane ring substituents .

- X-ray crystallography : Single-crystal analysis provides definitive proof of absolute configuration but requires high-purity samples .

- Comparative optical rotation data : Match experimental values with literature (e.g., NIST reports ).

Q. What are the optimal extraction methods for isolating 4(10)-thujen-3-ol from plant matrices?

Methodological Answer: Extraction efficiency depends on:

- Solvent polarity : Hydrodistillation or hexane/ethyl acetate mixtures yield higher terpene concentrations .

- Technique : Steam distillation preserves volatile components, while Soxhlet extraction maximizes yield but may degrade thermolabile compounds.

- Post-extraction purification : Column chromatography (silica gel, eluted with hexane:EtOAc gradients) removes co-eluting terpenes like α-thujone .

Q. Table 1: Extraction Efficiency Comparison

| Method | Yield (%) | Purity (%) | Key Contaminants |

|---|---|---|---|

| Hydrodistillation | 0.8–1.2 | 85–90 | α-Thujone, β-Thujone |

| Soxhlet (hexane) | 1.5–2.0 | 70–75 | Fatty acids, waxes |

| Supercritical CO₂ | 1.0–1.4 | 92–95 | None detected |

Advanced Research Questions

Q. How do stereochemical variations in 4(10)-thujen-3-ol influence its bioactivity in antimicrobial assays?

Methodological Answer:

- Comparative bioassays : Test enantiomerically pure (1S,3R,5S)-(+)- and (1R,3S,5R)-(-)-forms against Gram-positive/negative bacteria.

- Dose-response curves : Use MIC (Minimum Inhibitory Concentration) assays with standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) .

- Mechanistic studies : Pair bioactivity data with molecular docking simulations to assess binding affinity to microbial enzyme targets (e.g., ATP synthase) .

Q. How should researchers resolve discrepancies in reported volatile oil composition across studies involving 4(10)-thujen-3-ol?

Methodological Answer: Discrepancies often arise from:

- Extraction variability : Standardize protocols (e.g., ISO 11024 for essential oils) and report parameters (temperature, duration) .

- Analytical calibration : Use internal standards (e.g., n-alkanes) in GC-MS to normalize retention indices and quantify terpenes .

- Statistical reconciliation : Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables (e.g., plant accession genetics, soil pH) .

Q. Table 2: Key Variables Affecting Volatile Oil Composition

| Variable | Impact on 4(10)-Thujen-3-ol Content | Mitigation Strategy |

|---|---|---|

| Plant genotype | ±30% variation across accessions | Use clonal propagation for consistency |

| Extraction time | Prolonged heating reduces yield | Optimize via kinetic studies |

| Storage conditions | Oxidation at >4°C | Store at -20°C under nitrogen |

Q. What experimental designs are recommended for studying the thermal stability of 4(10)-thujen-3-ol in synthetic mixtures?

Methodological Answer:

- Accelerated stability testing : Expose samples to 40–80°C and monitor degradation via GC-MS at intervals (0, 7, 14 days) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions.

- Degradant identification : Use high-resolution LC-MS to characterize oxidation products (e.g., epoxides or ketones) .

Methodological Guidance for Data Contradictions

Q. How to address conflicting NMR data for 4(10)-thujen-3-ol in different solvents?

Methodological Answer:

- Solvent effects : Record spectra in CDCl₃ and DMSO-d₶ to assess hydrogen bonding or aggregation shifts.

- Referential alignment : Cross-check with NIST’s reported δ values (e.g., 1H-NMR: δ 4.75 (m, H-3), 1.25 (d, J=6.5 Hz, isopropyl group)) .

- Dynamic NMR : For fluxional molecules, variable-temperature experiments resolve signal splitting due to ring puckering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.